molecular formula C11H10Br2N2O3S B13812700 3,5-Dibromo-2-(propanoylcarbamothioylamino)benzoic acid

3,5-Dibromo-2-(propanoylcarbamothioylamino)benzoic acid

Cat. No.: B13812700
M. Wt: 410.08 g/mol
InChI Key: RILLGLFECQIAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-2-(propanoylcarbamothioylamino)benzoic acid is a synthetic organic compound characterized by the presence of bromine atoms, a propanoylcarbamothioylamino group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-(propanoylcarbamothioylamino)benzoic acid typically involves the bromination of a benzoic acid derivative followed by the introduction of the propanoylcarbamothioylamino group. One common method involves the bromination of 2-aminobenzoic acid to form 3,5-dibromo-2-aminobenzoic acid. This intermediate is then reacted with propanoyl isothiocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-(propanoylcarbamothioylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoic acid derivatives, while substitution reactions can produce various substituted benzoic acid compounds .

Scientific Research Applications

3,5-Dibromo-2-(propanoylcarbamothioylamino)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-(propanoylcarbamothioylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-2-(propanoylcarbamothioylamino)benzoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H10Br2N2O3S

Molecular Weight

410.08 g/mol

IUPAC Name

3,5-dibromo-2-(propanoylcarbamothioylamino)benzoic acid

InChI

InChI=1S/C11H10Br2N2O3S/c1-2-8(16)14-11(19)15-9-6(10(17)18)3-5(12)4-7(9)13/h3-4H,2H2,1H3,(H,17,18)(H2,14,15,16,19)

InChI Key

RILLGLFECQIAPB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(=S)NC1=C(C=C(C=C1Br)Br)C(=O)O

Origin of Product

United States

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